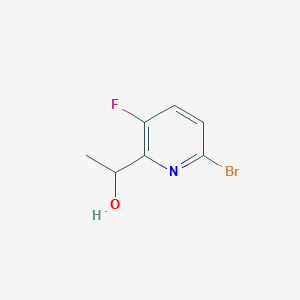

1-(6-Bromo-3-fluoropyridin-2-yl)ethan-1-ol

Description

1-(6-Bromo-3-fluoropyridin-2-yl)ethan-1-ol is a halogenated pyridine derivative featuring a hydroxyl group at the ethan-1-ol position. For instance, its ketone precursor, 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone (CAS 1016228-01-5), is documented as a biochemical reagent with a boiling point of 251.8°C, density of 1.619 g/cm³, and ≥97% purity . The alcohol derivative is likely synthesized via reduction of this ketone, a method analogous to the hydrogenation of 2-acetylpyridine to yield 1-(pyridin-2-yl)ethan-1-ol using catalysts like Ni(II) complexes .

Properties

Molecular Formula |

C7H7BrFNO |

|---|---|

Molecular Weight |

220.04 g/mol |

IUPAC Name |

1-(6-bromo-3-fluoropyridin-2-yl)ethanol |

InChI |

InChI=1S/C7H7BrFNO/c1-4(11)7-5(9)2-3-6(8)10-7/h2-4,11H,1H3 |

InChI Key |

ZQYWYNROVIVJQA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=N1)Br)F)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(6-Bromo-3-fluoropyridin-2-yl)ethan-1-ol can be achieved through several synthetic routesThe reaction conditions typically involve the use of bromine and fluorine sources under controlled temperatures and pressures to ensure selective substitution on the pyridine ring .

Chemical Reactions Analysis

1-(6-Bromo-3-fluoropyridin-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Bromo-3-fluoropyridin-2-yl)ethan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the development of biologically active compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-3-fluoropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects: The bromine and fluorine substituents in the target compound enhance its electron-withdrawing properties compared to non-halogenated analogs like 1-(pyridin-3-yl)ethan-1-ol. This increases the acidity of the hydroxyl group and influences reactivity in substitution or coupling reactions.

Spectroscopic and Physical Properties

NMR Data Comparison

Inferences :

- Fluorine and bromine substituents in the target compound are expected to deshield adjacent protons, shifting aromatic δ values upfield compared to non-halogenated analogs.

Biological Activity

1-(6-Bromo-3-fluoropyridin-2-yl)ethan-1-ol is a compound of significant interest due to its unique structural features and potential biological activities. The presence of halogen substituents, specifically bromine and fluorine, on the pyridine ring contributes to its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C7H8BrFNO, with a molecular weight of approximately 218.02 g/mol. Its structure features a pyridine ring substituted at specific positions with bromine and fluorine atoms, enhancing its potential for diverse biochemical interactions. The compound typically appears as a light brown solid with a boiling point around 251.8°C .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The halogen substituents significantly influence the compound's reactivity, allowing it to act as a probe in enzyme assays and potentially in drug discovery processes. Ongoing research is focused on elucidating the specific molecular targets and pathways influenced by this compound .

Biological Activity Overview

Research indicates that this compound exhibits notable activity against several biological targets, including:

- Cyclin-dependent kinases (CDKs) : It has shown promise as a selective inhibitor of CDK8 and CDK19, which are implicated in colorectal cancer .

- WNT signaling pathway : The compound demonstrates potent inhibition of WNT-dependent signaling, which is crucial in various cancers .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and related compounds:

- Inhibition of CDK8 :

- Cytotoxicity Against Cancer Cell Lines :

- Pharmacokinetic Profiles :

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone | C7H7BrFNO | Different position of bromine | Similar enzyme inhibition |

| 1-(6-Chloro-3-pyridinyl)-1-ethanone | C7H7ClNO | Chlorine instead of bromine | Altered reactivity |

| 2-Acetyl-6-bromopyridine | C7H6BrN | Acetyl group alters chemical behavior | Varies with acetyl substitution |

| 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone | C7H7BrFNO | Contains both bromine and fluorine | Different activity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.